N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of furan, nitrophenyl, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common route involves the initial bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing agents: Such as hydrogen gas (H2) with a palladium catalyst for reduction.
Bases: Such as sodium hydride (NaH) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative .
Scientific Research Applications
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antibacterial or anticancer agent due to its structural features.
Biological Studies: Investigation of its interactions with biological targets and pathways.
Industrial Chemistry: Use as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxamide.
Nitrophenyl Derivatives: Compounds with a nitrophenyl group, such as nitrophenylpiperazine.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxamide.
Uniqueness
N-[4-(3-{[(FURAN-2-YL)METHYL]AMINO}-4-NITROPHENYL)PIPERAZINE-1-CARBOTHIOYL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to simpler analogs .
Properties
IUPAC Name |
N-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazine-1-carbothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S2/c27-20(19-4-2-12-32-19)23-21(31)25-9-7-24(8-10-25)15-5-6-18(26(28)29)17(13-15)22-14-16-3-1-11-30-16/h1-6,11-13,22H,7-10,14H2,(H,23,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXFYCBJJWQDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=S)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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